molecular formula C4H5BrN4O B13564378 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one

1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one

Cat. No.: B13564378
M. Wt: 205.01 g/mol
InChI Key: YESDTKNUXRVMLW-UHFFFAOYSA-N
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Description

1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are of significant interest in various scientific fields, including chemistry, biology, and medicine. The 1,2,4-triazole ring is a crucial structural component in many pharmaceuticals, pesticides, and functional materials .

Preparation Methods

The synthesis of 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one typically involves the amidoalkylation of 3-amino-1,2,4-triazole. This reaction is carried out in the presence of triethylamine and N-(1,2,2,2-tetrachloroethyl)carboxamides in 1,4-dioxane. The reaction selectively occurs at the endocyclic nitrogen atom N-1, leading to the formation of the desired compound . The reaction products are usually isolated in high yields and characterized using techniques such as 1H NMR and 13C NMR spectroscopy .

Chemical Reactions Analysis

1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include triethylamine, 1,4-dioxane, and N-(1,2,2,2-tetrachloroethyl)carboxamides . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C4H5BrN4O

Molecular Weight

205.01 g/mol

IUPAC Name

1-(5-amino-1,2,4-triazol-1-yl)-2-bromoethanone

InChI

InChI=1S/C4H5BrN4O/c5-1-3(10)9-4(6)7-2-8-9/h2H,1H2,(H2,6,7,8)

InChI Key

YESDTKNUXRVMLW-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=N1)N)C(=O)CBr

Origin of Product

United States

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